molecular formula C16H12FN3OS2 B2461255 N-(3-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864856-03-1

N-(3-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2461255
CAS No.: 864856-03-1
M. Wt: 345.41
InChI Key: JBHIXFCUIFAREQ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a synthetic small molecule designed for research purposes, featuring a 1,2,4-thiadiazole core—a heterocyclic scaffold of significant interest in medicinal chemistry . While specific biological data for this exact compound is not currently available in the scientific literature, its structure is closely related to other 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives that have demonstrated potent cytotoxic and anticancer properties in preclinical studies . The 1,2,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental building block of nucleic acids. This characteristic allows related compounds to potentially interfere with crucial cellular processes in rapidly dividing cells, such as DNA replication . Researchers are particularly interested in these compounds as potential inhibitors of various enzymatic targets, including carbonic anhydrase isoforms (CA-IX and CA-XII) that are overexpressed in hypoxic tumor environments . Furthermore, structural analogs, such as quinazoline-based molecules with an N-(3-fluorophenyl)acetamide group, have been investigated as selective Aurora Kinase B (AURKB) inhibitors, showing promise in mouse xenograft models and demonstrating oral bioavailability . The presence of the fluorophenyl group is a common feature in many modern drug candidates, as it can influence a molecule's pharmacokinetics and metabolic stability. This compound is intended for research use only, strictly within laboratory settings, to further explore the therapeutic potential and mechanism of action of 1,2,4-thiadiazole derivatives.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS2/c17-12-7-4-8-13(9-12)18-14(21)10-22-16-19-15(20-23-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHIXFCUIFAREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a 3-fluorophenyl group linked to a thiadiazole moiety via a sulfanyl group to an acetamide functional group. The general structure can be represented as:

N 3 fluorophenyl 2 3 phenyl 1 2 4 thiadiazol 5 yl sulfanyl acetamide\text{N 3 fluorophenyl 2 3 phenyl 1 2 4 thiadiazol 5 yl sulfanyl acetamide}

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to form the desired thiadiazole derivative. The specific synthetic route may vary, but it often includes the use of sulfur-containing reagents and acylation processes.

Anticancer Properties

Research has indicated that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

Cell Line IC50 (µM) Activity
A549 (Lung)4.27High
SK-MEL-2 (Skin)9.00Moderate
HCT15 (Colon)12.50Moderate

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cancer progression .

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. The presence of the fluorine atom in this compound enhances its interaction with microbial targets. Studies have shown that similar compounds effectively inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
  • Apoptosis Induction : It has been reported that compounds in this class can trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Disruption of Cell Membranes : Antimicrobial activity is often linked to the ability of these compounds to disrupt microbial cell membranes.

4. Case Studies and Research Findings

Several studies have evaluated the biological activity of related thiadiazole compounds:

  • Hosseinzadeh et al. (2013) : Investigated a series of thiadiazole derivatives for their anticancer properties against prostate and breast cancer cell lines. The most active compound demonstrated an IC50 value significantly lower than standard chemotherapeutics .
  • Alam et al. (2020) : Reviewed cytotoxic properties across various human cancer cell lines, highlighting that modifications in substituents greatly influence the potency of thiadiazole derivatives .
  • Recent Studies : Ongoing research continues to explore the structure–activity relationship (SAR) of these compounds, identifying key features that enhance their biological efficacy.

5.

This compound exhibits promising biological activities with potential applications in cancer therapy and antimicrobial treatments. Its mechanisms of action involve enzyme inhibition and apoptosis induction, making it a valuable subject for further research in medicinal chemistry.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structure is compared to analogs with modifications in the heterocyclic core, substituents, and functional groups (Table 1).

Table 1. Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound 1,2,4-thiadiazole 3-fluorophenyl, phenyl Hypothesized enhanced metabolic stability -
VUAA-1 1,2,4-triazole 4-ethylphenyl, pyridinyl Orco agonist (olfaction modulation)
Compound 19 (2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide) 1,2,3-triazole 2-iodophenyl Antimicrobial (MIC: 12.5 µg/mL vs. E. coli)
N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl)sulfanyl]acetamide 1,2,4-triazole 3-chloro-4-fluorophenyl, pyridinyl Not specified; pyridinyl may enhance π-π interactions
2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide 1,2,4-thiadiazole Chloro, phenyl Potential halogen-dependent reactivity
Key Observations:
  • Heterocyclic Core: The 1,2,4-thiadiazole core (target compound) differs from triazole-based analogs (e.g., VUAA-1) in electronic properties.
  • Substituent Effects :
    • Fluorophenyl vs. Chlorophenyl : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogs (e.g., ), as fluorine reduces oxidative metabolism .
    • Iodophenyl (Compound 19) : The bulky iodine atom in Compound 19 increases molecular weight and lipophilicity (logP), which correlates with its antimicrobial activity but may limit solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, and how can purity be optimized?

  • Synthesis : The compound can be synthesized via nucleophilic substitution between a thiol-containing 1,2,4-thiadiazole intermediate and a bromoacetamide derivative. For similar acetamide-thiadiazole hybrids, reaction conditions typically involve anhydrous solvents (e.g., DMF) and bases like triethylamine to facilitate thiolate ion formation .
  • Purity Optimization : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol or acetonitrile) are effective. Purity ≥95% can be confirmed via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the structural identity of this compound be validated experimentally?

  • Spectroscopic Methods :

  • NMR : Use 1^1H and 13^13C NMR to confirm the presence of the 3-fluorophenyl group (δ ~6.8–7.4 ppm for aromatic protons) and the thiadiazole ring (δ ~8.0–8.5 ppm for sulfur-adjacent protons). The acetamide carbonyl appears at δ ~168–170 ppm in 13^13C NMR .
  • FTIR : Key peaks include N-H stretching (~3250 cm1^{-1}), C=O (~1670 cm1^{-1}), and C-S (~680 cm1^{-1}) .
    • Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (C17_{17}H13_{13}FN3_3OS2_2) with an [M+H]+^+ peak at m/z 366.04 .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data during structure refinement?

  • Software Tools : Use SHELXL for refinement, leveraging constraints for disordered atoms (e.g., fluorine in the 3-fluorophenyl group) and twin refinement if data suggests pseudosymmetry. Validate hydrogen bonding and π-π stacking interactions with PLATON .
  • Data Validation : Cross-check residual electron density maps (e.g., peaks >1 eÅ3^{-3} may indicate missed solvent molecules). Compare thermal parameters (B-factors) with similar structures in the Cambridge Structural Database .

Q. How can computational methods predict the bioactivity of this compound against enzyme targets?

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with enzymes like α-glucosidase or lipoxygenase. Key pharmacophores include the thiadiazole sulfur (hydrogen bonding) and fluorophenyl group (hydrophobic pocket interactions) .
  • QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap from DFT calculations) with IC50_{50} values from enzyme inhibition assays. A lower HOMO-LUMO gap (~4.5 eV) may enhance electron transfer in redox-active enzymes .

Q. What experimental designs are optimal for assessing in vitro anti-inflammatory activity?

  • Assay Selection :

  • LOX Inhibition : Monitor absorbance at 234 nm for conjugated diene formation in arachidonic acid solutions .
  • Cytokine Profiling : Use ELISA to quantify TNF-α/IL-6 in LPS-stimulated macrophages. Include positive controls (e.g., dexamethasone) and normalize to cell viability (MTT assay) .
    • Dose Optimization : Test concentrations from 1–100 μM, considering solubility in DMSO (<0.1% final concentration) .

Q. How does the substitution pattern on the thiadiazole ring influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : The 3-phenyl group enhances π-stacking with enzyme active sites, while the fluorine at the 3-position increases metabolic stability .
  • Sulfur Position : The sulfanylacetamide linker improves solubility and membrane permeability compared to methylene bridges .
    • Validation : Compare IC50_{50} values of analogs (e.g., 4-chlorophenyl vs. 3-fluorophenyl) in enzyme inhibition assays .

Methodological Considerations

Q. What are the best practices for handling discrepancies in spectroscopic data between batches?

  • Root Cause Analysis :

  • Solvent Residues : Check 1^1H NMR for residual DMSO or water. Re-crystallize or use deuterated solvents for critical experiments .
  • Tautomerism : For thiadiazole derivatives, dynamic NMR (variable-temperature) can resolve tautomeric equilibria affecting peak splitting .

Q. How can crystallographic data be leveraged to predict solubility and formulation stability?

  • Hirshfeld Surface Analysis : Calculate interaction fingerprints (e.g., C-H···O/N bonds) to assess crystal packing efficiency. Higher hydrogen-bond density correlates with lower aqueous solubility .
  • Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., methanol, acetonitrile) to identify stable forms for co-crystallization .

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